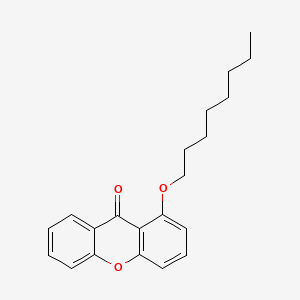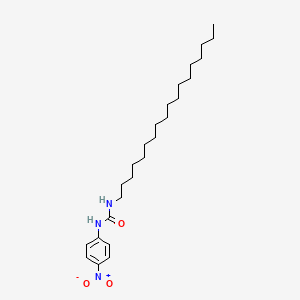
N-(4-Nitrophenyl)-N'-octadecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl)-N’-octadecylurea is an organic compound characterized by the presence of a nitrophenyl group and a long octadecyl chain attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-N’-octadecylurea typically involves the nucleophilic addition of octadecylamine to 4-nitrophenyl isocyanate. This reaction is carried out in an organic solvent such as dichloromethane or toluene under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N-(4-Nitrophenyl)-N’-octadecylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrophenyl)-N’-octadecylurea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminophenyl-N’-octadecylurea.
Substitution: Various substituted phenyl-N’-octadecylurea derivatives.
Hydrolysis: Octadecylamine and 4-nitrophenylcarbamic acid.
Aplicaciones Científicas De Investigación
N-(4-Nitrophenyl)-N’-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrophenyl)-N’-octadecylurea involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the long octadecyl chain can interact with lipid membranes, altering their properties. These interactions can affect cellular processes and membrane dynamics .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a urea moiety.
N-(4-Nitrophenyl)nicotinamide: Contains a nicotinamide group, offering different chemical properties and applications.
Uniqueness
N-(4-Nitrophenyl)-N’-octadecylurea is unique due to its combination of a nitrophenyl group and a long hydrophobic octadecyl chain. This dual functionality allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications .
Propiedades
Número CAS |
138517-15-4 |
|---|---|
Fórmula molecular |
C25H43N3O3 |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-3-octadecylurea |
InChI |
InChI=1S/C25H43N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-25(29)27-23-18-20-24(21-19-23)28(30)31/h18-21H,2-17,22H2,1H3,(H2,26,27,29) |
Clave InChI |
QBPAURVUUQKQEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


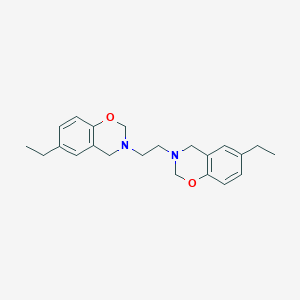


![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
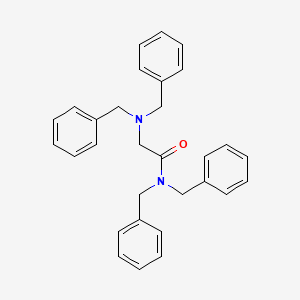
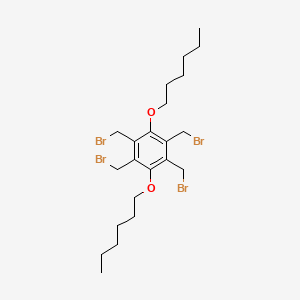

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)


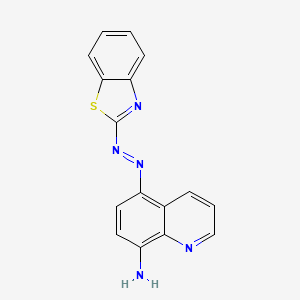
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
